1-(4-methylphenyl)-2-[(2Z)-4-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanone
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Overview
Description
2-[(2Z)-4-METHYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]-1-(4-METHYLPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a phenylimino group and a 4-methylphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-4-METHYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]-1-(4-METHYLPHENYL)ETHAN-1-ONE typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-4-METHYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]-1-(4-METHYLPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.
Scientific Research Applications
2-[(2Z)-4-METHYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]-1-(4-METHYLPHENYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2Z)-4-METHYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]-1-(4-METHYLPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-methyl-2-(phenylimino)-2,3-dihydro-4H-1,3-benzoxazin-4-one
- 2-[(2Z)-4-(4-Methylphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol
Uniqueness
What sets 2-[(2Z)-4-METHYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]-1-(4-METHYLPHENYL)ETHAN-1-ONE apart from similar compounds is its specific combination of functional groups and its unique thiazole ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H18N2OS |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-(4-methyl-2-phenylimino-1,3-thiazol-3-yl)ethanone |
InChI |
InChI=1S/C19H18N2OS/c1-14-8-10-16(11-9-14)18(22)12-21-15(2)13-23-19(21)20-17-6-4-3-5-7-17/h3-11,13H,12H2,1-2H3 |
InChI Key |
PZAXFYGSLLEVPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=CSC2=NC3=CC=CC=C3)C |
Origin of Product |
United States |
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